1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
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Overview
Description
1-Methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride typically involves the reaction of 1-methyl-2-(propan-2-yl)-1H-imidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and requires careful temperature control to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
- Sulfonamide derivatives
- Sulfonate ester derivatives
- Sulfonothioate derivatives
- Sulfonic acid derivatives
- Sulfinic acid derivatives
Scientific Research Applications
1-Methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It serves as a precursor for the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. The molecular targets include amino acid residues such as lysine, cysteine, and serine. The pathways involved in its action include enzyme inhibition and protein modification, which can alter the function and activity of the target biomolecules.
Comparison with Similar Compounds
- 1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride
- 1-Methyl-2-(propan-2-yl)-1H-imidazole-3-sulfonyl chloride
- 1-Methyl-2-(propan-2-yl)-1H-imidazole-2-sulfonyl chloride
Comparison: While these compounds share a similar core structure, the position of the sulfonyl chloride group significantly affects their chemical properties and reactivity. 1-Methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is unique due to its specific reactivity and the types of derivatives it can form. This uniqueness makes it particularly valuable in certain chemical and biological applications.
Properties
IUPAC Name |
3-methyl-2-propan-2-ylimidazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)7-9-4-6(10(7)3)13(8,11)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWUEVJYEZQKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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